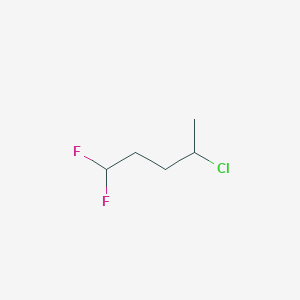

4-Chloro-1,1-difluoropentane

CAS No.:

Cat. No.: VC17705800

Molecular Formula: C5H9ClF2

Molecular Weight: 142.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClF2 |

|---|---|

| Molecular Weight | 142.57 g/mol |

| IUPAC Name | 4-chloro-1,1-difluoropentane |

| Standard InChI | InChI=1S/C5H9ClF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3 |

| Standard InChI Key | OJPODDKAYIDCDV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(F)F)Cl |

Introduction

4-Chloro-1,1-difluoropentane is an organic compound belonging to the class of halogenated alkanes, specifically chlorofluoropentanes. Its chemical formula is C₅H₉ClF₂, and it is classified under the CAS number 2092578-47-5 . This compound is of interest due to its unique chemical properties, which are influenced by the presence of chlorine and fluorine atoms in its structure.

Synthesis Methods

The synthesis of 4-Chloro-1,1-difluoropentane can be achieved through various methods, including the use of continuous flow reactors in industrial settings. Radical initiators like azobisisobutyronitrile (AIBN) are often employed under controlled conditions to ensure efficient production.

Chemical Reactions

4-Chloro-1,1-difluoropentane participates in several types of chemical reactions, including nucleophilic substitution and elimination reactions. Typical reagents for these reactions include sodium hydroxide for substitution and potassium tert-butoxide for elimination.

Applications

This compound has several scientific applications due to its reactivity and stability. It is used in various research settings and industrial processes where specific chemical transformations are required.

Research Findings

Detailed studies on 4-Chloro-1,1-difluoropentane focus on its reactivity patterns and potential applications in organic synthesis. The compound's ability to undergo nucleophilic substitution is a key aspect of its utility in chemical reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume